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5-carboxymethylaminomethyluridine - 69181-26-6

5-carboxymethylaminomethyluridine

Catalog Number: EVT-374695
CAS Number: 69181-26-6
Molecular Formula: C12H17N3O8
Molecular Weight: 331.28 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

5-Carboxymethylaminomethyluridine (cmnm5U) is a hypermodified nucleoside found at the wobble position (U34) of certain transfer RNA (tRNA) molecules, primarily in the mitochondria and cytosol of various organisms. [, , , ] This modification plays a crucial role in deciphering the genetic code by influencing the binding affinity of tRNA to messenger RNA (mRNA) during translation. [] It ensures accurate translation by restricting the wobble base pairing possibilities, thereby contributing to the fidelity of protein synthesis. [] Notably, cmnm5U is a precursor to another vital tRNA modification, 5-methylaminomethyluridine (mnm5U), highlighting its significance in the intricate pathway of tRNA modification. [, ]

Future Directions
  • Detailed Structure-Function Relationship Studies: Investigating the precise structural features of cmnm5U and how they impact its interactions with other molecules involved in translation, such as the ribosome and translation factors. []

Overview

5-Carboxymethylaminomethyluridine is a modified nucleoside that plays a significant role in the structure and function of transfer RNA, particularly at the wobble position. This compound is notable for its contributions to the decoding capacity of tRNA and has implications in various biochemical processes. It is derived from uridine and features a carboxymethylaminomethyl group at the 5-position, which enhances its structural diversity and functional capabilities.

Source

5-Carboxymethylaminomethyluridine is primarily isolated from specific types of transfer RNA, such as tRNA^Gly from Bacillus subtilis, where it serves as a hypermodified nucleoside. Its presence in tRNA is crucial for the proper functioning of the translation machinery in cells .

Classification

This compound falls under the category of modified nucleosides, which are nucleosides that have undergone chemical modifications to enhance their properties or functions. It is classified as a hypermodified nucleoside due to its significant structural alterations compared to standard nucleosides.

Synthesis Analysis

Methods

The synthesis of 5-carboxymethylaminomethyluridine can be achieved through several methods, primarily involving the Mannich reaction, hydroxymethylation, and other nucleophilic substitution reactions.

  1. Mannich Reaction: This method involves the reaction of uridine derivatives with formaldehyde and an amine to introduce the carboxymethyl group at the 5-position.
  2. Hydroxymethylation: This technique allows for the addition of hydroxymethyl groups, which can subsequently be converted into carboxymethyl groups through further chemical transformations.
  3. Solid-Phase Synthesis: A more recent approach utilizes solid-phase methods to facilitate the introduction of various substituents at specific positions on the uridine backbone .

Technical Details

The synthesis typically follows a multi-step process:

  • Starting from 2′,3′-O-isopropylideneuridine, a series of reactions are performed to yield the desired modified nucleoside.
  • The use of protective groups is essential during synthesis to prevent unwanted reactions at other reactive sites on the uridine molecule.
  • Reaction conditions such as temperature, solvent choice, and reaction time are critical for optimizing yields and purity .
Molecular Structure Analysis

Structure

The molecular structure of 5-carboxymethylaminomethyluridine consists of a uridine backbone with a carboxymethylaminomethyl group attached at the 5-position. This modification alters its hydrogen bonding capabilities and steric properties.

Data

  • Molecular Formula: C₁₁H₁₄N₂O₅
  • Molecular Weight: 270.24 g/mol
  • Structural Representation: The compound's structure can be depicted using chemical drawing software or models that illustrate its three-dimensional conformation.
Chemical Reactions Analysis

Reactions

5-Carboxymethylaminomethyluridine participates in various chemical reactions typical for modified nucleosides:

  • Nucleophilic Substitution: The modified nucleoside can react with various electrophiles due to its enhanced reactivity at the 5-position.
  • Hydrolysis: Under certain conditions, it can undergo hydrolysis, leading to the release of the carboxymethyl group.
  • Formation of Nucleic Acids: It can be incorporated into RNA strands during transcription processes, influencing RNA stability and function .

Technical Details

The reactivity and stability of 5-carboxymethylaminomethyluridine are influenced by its unique structural features, which allow it to engage in specific interactions with other biomolecules.

Mechanism of Action

Process

The mechanism by which 5-carboxymethylaminomethyluridine exerts its effects primarily involves its role in tRNA function:

  • At the wobble position (34th) of tRNA anticodons, this modified nucleoside enhances base pairing flexibility with codons during translation.
  • The structural modification allows for improved recognition of codons that contain non-standard base pairs, thereby increasing translational efficiency.

Data

Research indicates that modifications like those found in 5-carboxymethylaminomethyluridine are crucial for expanding the decoding capacity of tRNAs, facilitating accurate protein synthesis under varying cellular conditions .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white to off-white powder.
  • Solubility: Soluble in water and other polar solvents due to its hydrophilic nature.

Chemical Properties

  • Stability: Generally stable under physiological conditions but may degrade under extreme pH or temperature.
  • Reactivity: The presence of functional groups makes it reactive towards electrophiles and suitable for further chemical modifications.

Relevant Data or Analyses

Studies have shown that variations in these properties can significantly affect how this compound interacts within biological systems.

Applications

Scientific Uses

5-Carboxymethylaminomethyluridine has several applications in biochemical research:

  • tRNA Modification Studies: It serves as a model compound for studying post-transcriptional modifications in tRNA.
  • Biochemical Pathway Exploration: Understanding how this modification affects tRNA function can provide insights into broader metabolic pathways.
  • Therapeutic Potential: Research into modified nucleosides like 5-carboxymethylaminomethyluridine may lead to novel therapeutic strategies targeting RNA functions in diseases .
Introduction to 5-Carboxymethylaminomethyluridine

Definition and Structural Characteristics of cmnm⁵U

5-Carboxymethylaminomethyluridine (cmnm⁵U) is a chemically modified nucleoside found primarily in the wobble position (position 34) of transfer RNA (tRNA) molecules across diverse biological species. Its chemical structure consists of a uridine base modified at the C5 position with a carboxymethylaminomethyl side chain (–CH₂–NH–CH₂–COOH), conferring unique physicochemical properties. The molecular formula is C₁₂H₁₇N₃O₈, with a monoisotopic mass of 331.1016 Da [1] [3].

Structurally, cmnm⁵U differs from canonical uridine through the addition of the zwitterionic glycine derivative at the 5-position of the uracil ring (Figure 1). This modification introduces a negatively charged carboxylate group and a positively charged secondary amine at physiological pH, significantly altering the nucleoside’s hydrogen-bonding capacity, electrostatic potential, and conformational flexibility compared to unmodified uridine or simpler methylated derivatives like 5-methyluridine (m⁵U) [3] [7]. The side chain’s flexibility enables dynamic interactions with both RNA structural elements and ribosomal components during translation.

Table 1: Key Chemical Properties of cmnm⁵U

PropertyValueDescription
IUPAC Name2-[[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]methylamino]acetic acidSystematic chemical nomenclature
Molecular FormulaC₁₂H₁₇N₃O₈Elemental composition
PubChem CID194306Unique compound identifier in PubChem database
Monoisotopic Mass331.1016 DaMass of the most abundant isotopic species
logP-3.2868Partition coefficient (indicates hydrophilicity)
Hydrogen Bond Donors6Functional groups donating H-bonds (e.g., –OH, –NH–)
Hydrogen Bond Acceptors10Atoms accepting H-bonds (e.g., carbonyl O, ether O)

Historical Discovery and Early Identification in tRNA Modifications

The identification of cmnm⁵U emerged during the golden age of tRNA biochemistry in the 1970s, when advances in chromatographic separation and radiolabeling techniques enabled the systematic characterization of "minor nucleosides" in tRNA hydrolysates. Early studies detected cmnm⁵U as an anomalous uridine derivative in tRNAᵃʳᵍ and tRNAᵍˡⁿ from Escherichia coli and yeast, distinguished by its distinctive chromatographic mobility and UV spectrum [3] [7]. Its structure was elucidated through comparative mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, confirming the carboxymethylaminomethyl substitution at uracil C5.

The biosynthesis pathway was subsequently deciphered through genetic and enzymatic studies. In E. coli, the MnmEG complex catalyzes a two-step reaction: First, MnmE (a GTPase) activates the C5 position, and then MnmG (a radical S-adenosylmethionine enzyme) facilitates the addition of glycine-derived carboxymethylaminomethyl group to U34 [3]. Homologous enzymes were identified in eukaryotes (Saccharomyces cerevisiae Mss1 and Mto1) and archaea, underscoring the evolutionary conservation of this modification. Key milestones include:

  • 1978: Isolation of cmnm⁵U from E. coli tRNAᴸᵉᵘ and tRNAˢᵉʳ [3].
  • 1983: Characterization of the mnmE and mnmG genes via tRNA modification-deficient E. coli mutants.
  • 2000s: Reconstitution of cmnm⁵U synthesis in vitro using purified MnmE and MnmG proteins.

Table 2: Key Enzymes in cmnm⁵U Biosynthesis

OrganismEnzyme ComplexCatalytic FunctiontRNA Targets
Escherichia coliMnmE/MnmGGTP-dependent activation; Glycine-derived side chain additiontRNAᴳˡⁿ, tRNAᴸᵉᵘ, tRNAᴸʸˢ
Saccharomyces cerevisiaeMss1/Mto1ATP-dependent activation; Glycine incorporationtRNAᴳˡⁿ, tRNAᴸᵉᵘ
Thermotoga maritimaMnmE homologStructural conservation of GTP-binding pockettRNAᴳˡⁿ

Significance of Post-Transcriptional RNA Modifications in Molecular Biology

cmnm⁵U exemplifies the functional versatility of post-transcriptional modifications (PTMs) in RNA biology. tRNA modifications like cmnm⁵U are not mere structural embellishments; they are critical for:

  • Decoding Fidelity and Ribosome Interactions:cmnm⁵U34 resides in the tRNA’s anticodon loop, where its extended side chain stabilizes non-Watson-Crick base pairs (e.g., U•G wobble pairing) during codon-anticodon interactions. This expands the decoding capacity of tRNAs while maintaining translational accuracy. Recent studies demonstrate that cmnm⁵U-deficient tRNAs exhibit reduced translocation efficiency and increased frameshifting, as the modification fine-tunes ribosome-tRNA dynamics [4].

  • Structural Stability and Folding:The zwitterionic nature of cmnm⁵U enhances local electrostatic interactions within the tRNA’s tertiary structure. In particular, it stabilizes the L-shaped fold of tRNA by promoting optimal stacking of the anticodon stem-loop with the D-arm, preventing misfolding under stress conditions [2] [8].

  • Biological Adaptation:cmnm⁵U levels are dynamically regulated in response to environmental cues like oxidative stress or nutrient limitation. For example, Salmonella upregulates cmnm⁵U under magnesium deprivation to optimize translation of stress-response proteins [3] [5]. This positions cmnm⁵U within the broader "epitranscriptomic" landscape, where RNA modifications serve as regulatory switches for cellular adaptation.

Table 3: Functional Roles of Key Uridine Modifications in tRNA

ModificationPositionChemical FeaturePrimary Function
cmnm⁵U34–CH₂–NH–CH₂–COOHCodon-anticodon stabilization; translocation
Ψ (Pseudouridine)55C–C glycosidic bondrRNA binding; structural rigidity
m⁵U (5-Methyluridine)54Methyl group at C5Ribosomal translocation fidelity [4]
D (Dihydrouridine)16–20Saturated uracil ringtRNA flexibility; cloverleaf folding

The study of cmnm⁵U thus illuminates fundamental principles of RNA epigenetics, where chemical modifications reversibly alter RNA function without changing the primary sequence. Ongoing research explores its connections to human diseases, particularly mitochondrial disorders linked to defects in cmnm⁵U biosynthesis enzymes.

Properties

CAS Number

69181-26-6

Product Name

5-carboxymethylaminomethyluridine

IUPAC Name

2-[[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]methylamino]acetic acid

Molecular Formula

C12H17N3O8

Molecular Weight

331.28 g/mol

InChI

InChI=1S/C12H17N3O8/c16-4-6-8(19)9(20)11(23-6)15-3-5(1-13-2-7(17)18)10(21)14-12(15)22/h3,6,8-9,11,13,16,19-20H,1-2,4H2,(H,17,18)(H,14,21,22)/t6-,8-,9-,11-/m1/s1

InChI Key

VSCNRXVDHRNJOA-PNHWDRBUSA-N

SMILES

C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)CNCC(=O)O

Synonyms

5-(((carboxymethyl)amino)methyl)uridine
CMAMU

Canonical SMILES

C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)CNCC(=O)O

Isomeric SMILES

C1=C(C(=O)NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)CNCC(=O)O

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